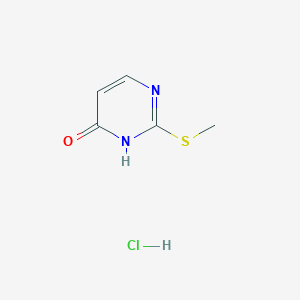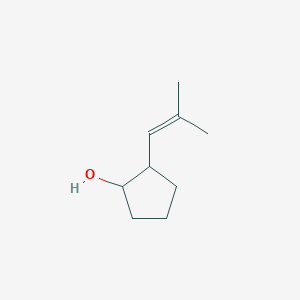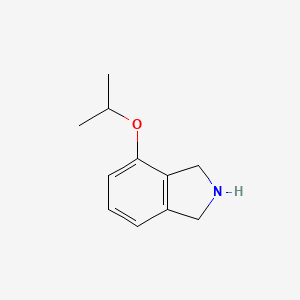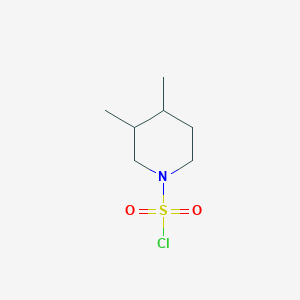
1-Cyclohexyl-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2,2-difluoroethan-1-amine is an organic compound with the molecular formula C8H15F2N It is characterized by the presence of a cyclohexyl group attached to a difluoroethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with a difluoroethane derivative. One common method includes the use of 2,2-difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-2,2-difluoroethanone, while reduction could produce cyclohexyl-2,2-difluoroethane.
Applications De Recherche Scientifique
1-Cyclohexyl-2,2-difluoroethan-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2,2-difluoroethan-1-amine involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Specific pathways and targets may vary depending on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-2,2-difluoroethanol: Similar in structure but contains a hydroxyl group instead of an amine.
2,2-Difluoroethylamine: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
Cyclohexylamine: Contains the cyclohexyl group but lacks the difluoroethanamine moiety.
Uniqueness: 1-Cyclohexyl-2,2-difluoroethan-1-amine is unique due to the presence of both the cyclohexyl and difluoroethanamine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler or structurally different compounds.
Propriétés
Formule moléculaire |
C8H15F2N |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
1-cyclohexyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2 |
Clé InChI |
XRIRCGSSMZLASD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
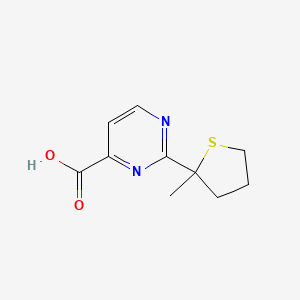
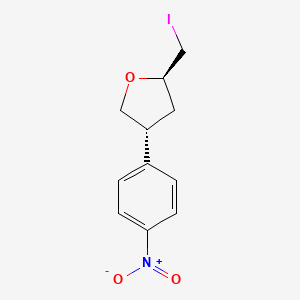
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
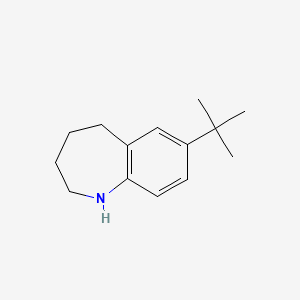
![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)
